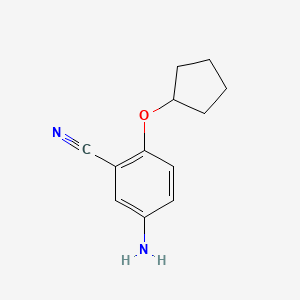

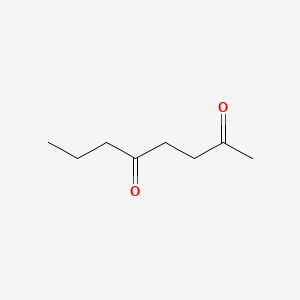

5-Amino-2-cyclopentyloxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Amines, such as 5-Amino-2-cyclopentyloxybenzonitrile, can undergo a variety of chemical reactions. For instance, they can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo the Hofmann elimination, an E2 reaction that converts an amine into an alkene .Aplicaciones Científicas De Investigación

Pharmacological Tool in Serotonin 2A Receptor Studies

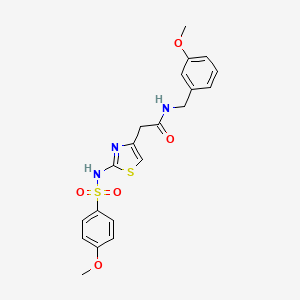

4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN‐NBOH), a compound related to the family of 5-Amino-2-cyclopentyloxybenzonitrile, has been identified as a potent and selective serotonin 2A receptor (5-HT2AR) agonist. It is used extensively in pharmacological research to investigate the effects of selective 5-HT2AR activation in various in vitro, ex vivo, and in vivo studies. Due to its favorable physiochemical properties, including stability and solubility, 25CN‐NBOH serves as an important tool for exploring 5-HT2AR signaling in animal models (Rørsted et al., 2021).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, akin to 5-Amino-2-cyclopentyloxybenzonitrile, have been synthesized and studied for their corrosion inhibition properties on mild steel in 1M HCl. Among these derivatives, one exhibited remarkable inhibition efficiency of 97.83% at 100 mg/L concentration. Their adsorption on mild steel surfaces was consistent with the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors in acidic environments (Verma et al., 2015).

Cancer Research

A family of Iron(II)-Cyclopentadienyl compounds, incorporating benzonitrile derivatives, has shown strong activity against colorectal and triple negative breast cancer cells. These compounds exhibit cytotoxicity in low micromolar ranges in both cell lines, with some possessing inherent selectivity for colorectal cells over normal colon-derived cell lines. Their mode of action includes inducing apoptosis and inhibiting proliferation, highlighting the significance of benzonitrile derivatives in the development of new cancer treatments (Pilon et al., 2020).

Advanced Material Synthesis

Innovative synthetic pathways involving 2-amino-5-nitrobenzonitrile have led to the creation of novel 2H-3,1-benzoxazine derivatives. These compounds are characterized by their unique structures and potential applications in material sciences, evidenced by comprehensive spectroscopic analysis and elemental studies. The synthesis of these derivatives underscores the versatility of benzonitrile compounds in creating novel materials with potential industrial applications (Li et al., 2006).

Herbicide Resistance

Research has demonstrated the possibility of conferring herbicide resistance in transgenic plants through the expression of a specific nitrilase that detoxifies bromoxynil, a herbicide. This approach, involving a gene from the soil bacterium Klebsiella ozaenae, highlights the potential of nitrile-converting enzymes in developing herbicide-resistant crops, thus contributing to agricultural sustainability (Stalker et al., 1988).

Propiedades

IUPAC Name |

5-amino-2-cyclopentyloxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-9-7-10(14)5-6-12(9)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPMPQMTTUODKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250226-02-8 |

Source

|

| Record name | 5-amino-2-(cyclopentyloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2874565.png)

![(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2874566.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2874569.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2874575.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)